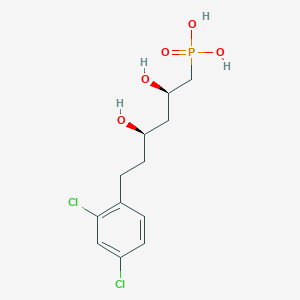
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid, commonly known as clodronate, is a bisphosphonate drug that is widely used in scientific research. Clodronate is a synthetic compound that belongs to the family of pyrophosphate analogs. It is a potent inhibitor of osteoclast-mediated bone resorption and has been extensively studied for its therapeutic potential in various bone-related disorders.
Mechanism Of Action
Clodronate is a potent inhibitor of osteoclast-mediated bone resorption. It works by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for the biosynthesis of isoprenoids. Isoprenoids are important for the prenylation of small GTPases, which are involved in the regulation of osteoclast function. By inhibiting the prenylation of small GTPases, clodronate inhibits osteoclast-mediated bone resorption.
Biochemical And Physiological Effects
Clodronate has several biochemical and physiological effects. It inhibits osteoclast-mediated bone resorption, reduces bone turnover, and increases bone mineral density. It also has anti-inflammatory and immunomodulatory effects. Clodronate has been shown to reduce the number of macrophages in various tissues, including bone, liver, and spleen.
Advantages And Limitations For Lab Experiments
One of the main advantages of clodronate is its ability to selectively deplete macrophages in vivo. This allows researchers to study the role of macrophages in various diseases and to investigate the therapeutic potential of macrophage-targeted therapies. However, clodronate has some limitations. It is not specific to macrophages and can also affect other cell types such as dendritic cells and osteoblasts. It also has a short half-life in vivo, which limits its effectiveness in long-term studies.
Future Directions
Clodronate has several potential future directions for research. One area of interest is the development of more selective macrophage-targeted therapies. Another area of interest is the investigation of the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases. Clodronate may also have potential applications in tissue engineering and regenerative medicine. Overall, clodronate is a promising drug that has the potential to advance our understanding of macrophage biology and to improve the treatment of various diseases.
Synthesis Methods
Clodronate is synthesized by the reaction of 2-chloroethylphosphonic acid with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with erythro-2,4-dihydroxyhexylamine to yield clodronate.
Scientific Research Applications
Clodronate has been extensively studied for its therapeutic potential in various bone-related disorders such as osteoporosis, Paget's disease, and bone metastasis. It is also used as a tool to study the role of macrophages in various diseases such as cancer, autoimmune disorders, and infectious diseases.
properties
CAS RN |
141263-54-9 |
|---|---|
Product Name |
6-(2,4-Dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid |
Molecular Formula |
C12H17Cl2O5P |
Molecular Weight |
343.14 g/mol |
IUPAC Name |
[(2R,4R)-6-(2,4-dichlorophenyl)-2,4-dihydroxyhexyl]phosphonic acid |
InChI |
InChI=1S/C12H17Cl2O5P/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19/h1,3,5,10-11,15-16H,2,4,6-7H2,(H2,17,18,19)/t10-,11-/m1/s1 |
InChI Key |
GGAVPGOIUVCRHG-GHMZBOCLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CP(=O)(O)O)O)O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CP(=O)(O)O)O)O |
Other CAS RN |
141263-54-9 |
synonyms |
6-(2,4-dichlorophenyl)-erythro-2,4-dihydroxyhexylphosphonic acid DCPHHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



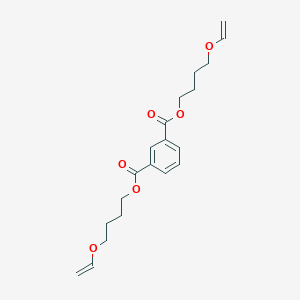
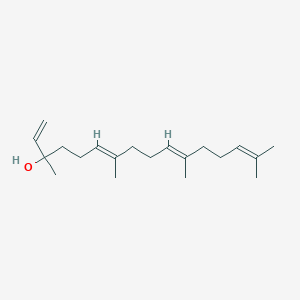
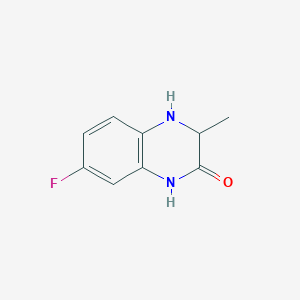
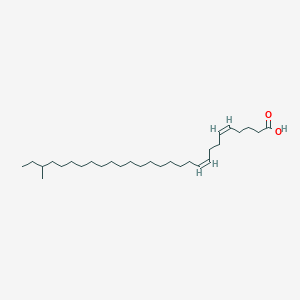
acetate](/img/structure/B138785.png)
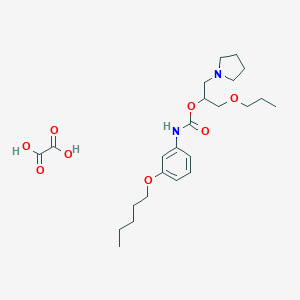
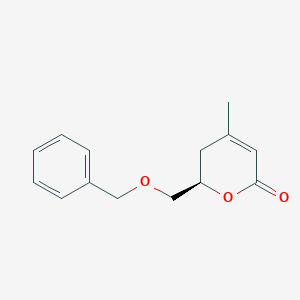
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
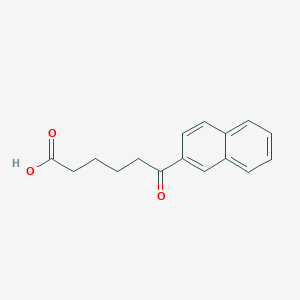
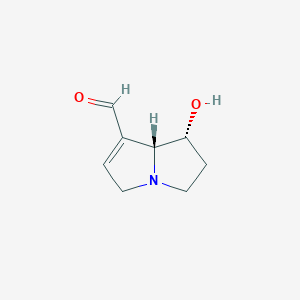
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
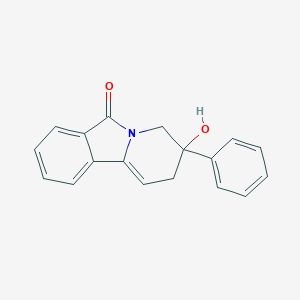
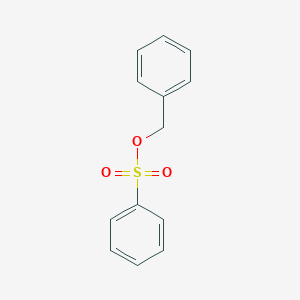
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)